2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . For 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione, the synthetic route may involve the following steps:
Starting Materials: 5-Bromopyridine-3-carboxaldehyde and phthalic anhydride.
Condensation Reaction: The 5-Bromopyridine-3-carboxaldehyde is reacted with phthalic anhydride in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions in a solvent like acetic acid.
Cyclization: The intermediate product undergoes cyclization to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. One such method includes solventless conditions and the use of mild reaction conditions . For example, the reaction can be carried out by simple heating and using a green catalyst to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications, including:
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound can be used in the development of photochromic materials and polymer additives.
Biological Studies: It can be used in biological studies to investigate its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)isoindoline-1,3-dione: This compound has a hydroxyphenyl group instead of a bromopyridine group, which may result in different chemical reactivity and biological activity.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound features a dioxopiperidinyl group, which may confer different properties compared to the bromopyridinyl group.
Uniqueness
2-((5-Bromopyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the presence of the bromopyridine moiety, which can participate in various substitution reactions and potentially enhance its biological activity. The combination of the isoindoline-1,3-dione core with the bromopyridine group makes it a versatile compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-[(5-bromopyridin-3-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEBJWHBKRIOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629406 | |
Record name | 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219660-71-6 | |
Record name | 2-[(5-Bromopyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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